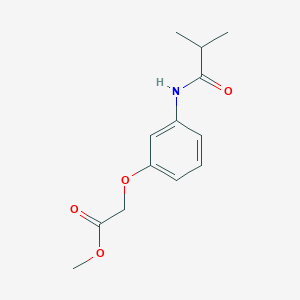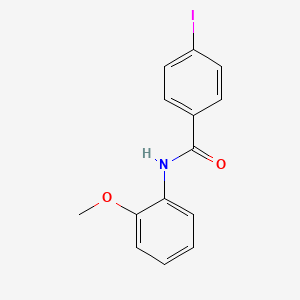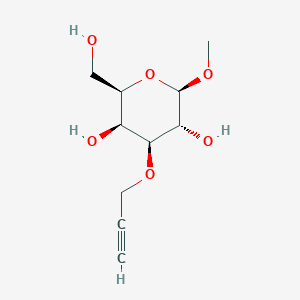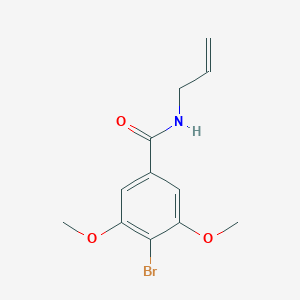![molecular formula C21H24N2O2 B14912491 Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)
Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate is a complex organic compound that belongs to the class of spiropiperidines. These compounds are characterized by a spiro-connected piperidine and quinoline ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate typically involves the acylation of 1-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines]. This process can be efficiently carried out using simple and mild debenzylation reaction conditions, such as HCOONH4/Pd/C . The starting material, 1-benzyl-4-piperidone, is readily available and undergoes acylation to form the desired spiropiperidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.
化学反応の分析
Types of Reactions
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce piperidine derivatives .
科学的研究の応用
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological processes and interactions at the molecular level.
Industry: It can be used in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole
- 4H-3,1-Benzoxazines and their dihydro derivatives
- Benzoxazines coupled with 3-bromoquinoline
Uniqueness
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate stands out due to its spiro-connected piperidine and quinoline ring system, which imparts unique chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
特性
分子式 |
C21H24N2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
benzyl spiro[3,4-dihydro-1H-quinoline-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c24-20(25-16-17-6-2-1-3-7-17)23-14-12-21(13-15-23)11-10-18-8-4-5-9-19(18)22-21/h1-9,22H,10-16H2 |
InChIキー |
TYMXYJRSBUJJLP-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)




![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)




